molecular formula C20H31N5O2S2 B12744844 Benzenamine, N,N-bis(2-methylpropyl)-4-((5-((2-methylpropyl)sulfonyl)-1,3,4-thiadiazol-2-yl)azo)- CAS No. 163961-34-0

Benzenamine, N,N-bis(2-methylpropyl)-4-((5-((2-methylpropyl)sulfonyl)-1,3,4-thiadiazol-2-yl)azo)-

Cat. No.: B12744844
CAS No.: 163961-34-0
M. Wt: 437.6 g/mol
InChI Key: BZRWOVKCTOFFIW-UHFFFAOYSA-N
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Description

Benzenamine, N,N-bis(2-methylpropyl)-4-((5-((2-methylpropyl)sulfonyl)-1,3,4-thiadiazol-2-yl)azo)- is a complex organic compound with a unique structure that includes a benzenamine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N,N-bis(2-methylpropyl)-4-((5-((2-methylpropyl)sulfonyl)-1,3,4-thiadiazol-2-yl)azo)- typically involves multiple steps. The process begins with the preparation of the benzenamine core, followed by the introduction of the N,N-bis(2-methylpropyl) groups. The final step involves the azo coupling reaction with the 1,3,4-thiadiazole derivative. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize waste and maximize yield, often employing continuous flow techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N,N-bis(2-methylpropyl)-4-((5-((2-methylpropyl)sulfonyl)-1,3,4-thiadiazol-2-yl)azo)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding nitro compounds.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the azo group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzenamine ring, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields nitro compounds, while reduction can produce amines.

Scientific Research Applications

Benzenamine, N,N-bis(2-methylpropyl)-4-((5-((2-methylpropyl)sulfonyl)-1,3,4-thiadiazol-2-yl)azo)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Benzenamine, N,N-bis(2-methylpropyl)-4-((5-((2-methylpropyl)sulfonyl)-1,3,4-thiadiazol-2-yl)azo)- exerts its effects involves interactions with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with various enzymes and receptors. The sulfonyl group enhances the compound’s solubility and stability, facilitating its use in various applications.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N,N-dimethyl-: Similar structure but with different alkyl groups.

    Benzenamine, N,N-diethyl-: Another analog with ethyl groups instead of methylpropyl groups.

    Benzenamine, N,N-dipropyl-: Contains propyl groups, offering different chemical properties.

Uniqueness

Benzenamine, N,N-bis(2-methylpropyl)-4-((5-((2-methylpropyl)sulfonyl)-1,3,4-thiadiazol-2-yl)azo)- is unique due to its combination of functional groups, which confer specific chemical reactivity and potential applications not seen in its analogs. The presence of the 1,3,4-thiadiazole and sulfonyl groups distinguishes it from other benzenamine derivatives, providing unique properties such as enhanced stability and solubility.

Properties

CAS No.

163961-34-0

Molecular Formula

C20H31N5O2S2

Molecular Weight

437.6 g/mol

IUPAC Name

N,N-bis(2-methylpropyl)-4-[[5-(2-methylpropylsulfonyl)-1,3,4-thiadiazol-2-yl]diazenyl]aniline

InChI

InChI=1S/C20H31N5O2S2/c1-14(2)11-25(12-15(3)4)18-9-7-17(8-10-18)21-22-19-23-24-20(28-19)29(26,27)13-16(5)6/h7-10,14-16H,11-13H2,1-6H3

InChI Key

BZRWOVKCTOFFIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)C1=CC=C(C=C1)N=NC2=NN=C(S2)S(=O)(=O)CC(C)C

Origin of Product

United States

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